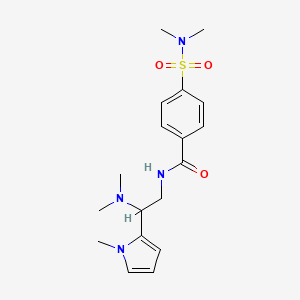

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Description

The compound N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a benzamide derivative featuring a 4-(N,N-dimethylsulfamoyl) substituent on the aromatic ring and a substituted ethylamine chain. The ethyl group is functionalized with a dimethylamino group and a 1-methylpyrrole moiety. This structure combines sulfamoyl and pyrrole functionalities, which may enhance hydrogen-bonding capacity and influence pharmacokinetic properties such as solubility and receptor binding .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O3S/c1-20(2)17(16-7-6-12-22(16)5)13-19-18(23)14-8-10-15(11-9-14)26(24,25)21(3)4/h6-12,17H,13H2,1-5H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTPKJDMKZROGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dimethylamino group, a pyrrole ring, and a benzamide moiety. Its molecular formula is with a molecular weight of 337.44 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. It is hypothesized that the compound may inhibit certain enzymes or modulate receptor activities, which can lead to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating that this compound may act as an anticancer agent.

- Neuroprotective Effects : The presence of the pyrrole ring suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

Antimicrobial Activity

A study investigating the antimicrobial properties of related compounds found significant inhibition against Staphylococcus aureus and Escherichia coli. The IC50 values for related compounds ranged from 0.5 to 5 µM, indicating potent activity against these pathogens .

Anticancer Activity

In vitro assays demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of 10 µM against breast cancer cells, suggesting promising anticancer potential .

Neuroprotective Effects

Research on pyrrole-based compounds has highlighted their ability to protect neuronal cells from oxidative stress. A specific study noted that compounds similar to N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide could reduce apoptosis in neuronal cells exposed to neurotoxic agents .

Data Table: Biological Activities Summary

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and physicochemical differences between the target compound and two closely related analogs:

*Calculated based on molecular formula.

Key Observations:

Functional Group Variations: The target compound and the compound share the 4-(N,N-dimethylsulfamoyl)benzamide core, which provides strong hydrogen-bond acceptor capacity via the sulfamoyl group. In contrast, the compound features a sulfonamide group (SO₂NH), which may exhibit different solubility and metabolic stability profiles .

Molecular Weight and Complexity :

- The compound has the highest molecular weight (443.5 g/mol) due to its pyrimidine-pyrazole substituent, which may reduce membrane permeability compared to the target compound (~378.1 g/mol) .

- The compound, with a simpler methoxy-methylbenzenesulfonamide group, has the lowest molecular weight (351.5 g/mol), suggesting better bioavailability .

Synthetic Accessibility: The compound’s synthesis involves straightforward substitution reactions (e.g., coupling 3-methylbenzoic acid derivatives with amino alcohols) , whereas the target compound and compound likely require multi-step protocols to introduce sulfamoyl and heterocyclic groups, respectively .

Implications of Structural Differences

- Sulfamoyl vs.

- Heterocyclic Substituents : The pyrrole in the target compound may enhance lipophilicity and metal-binding capacity, while the pyrimidine-pyrazole in could improve selectivity for kinase targets .

- Ethyl Chain Modifications: The dimethylamino group in all three compounds introduces tertiary amine functionality, which may facilitate salt formation for improved solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.